Cyclododecylmethanol
Overview
Description
Cyclododecylmethanol is a chemical compound with the molecular formula C13H26O . It has an average mass of 198.345 Da and a monoisotopic mass of 198.198364 Da . The molecule contains a total of 40 bonds, including 14 non-H bonds, 1 rotatable bond, 1 twelve-membered ring, 1 hydroxyl group, and 1 primary alcohol .
Molecular Structure Analysis
The structure of Cyclododecylmethanol includes a twelve-membered ring and a hydroxyl group . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the Cyclododecylmethanol molecule .
Physical And Chemical Properties Analysis
Cyclododecylmethanol has a molecular formula of C13H26O, an average mass of 198.345 Da, and a monoisotopic mass of 198.198364 Da . It contains a total of 40 bonds, including 14 non-H bonds, 1 rotatable bond, 1 twelve-membered ring, 1 hydroxyl group, and 1 primary alcohol .
Scientific Research Applications
Cyclodextrin-Based Pharmaceutics
Cyclodextrins, including compounds like Cyclododecylmethanol, are crucial in pharmaceutical applications. Their ability to form water-soluble inclusion complexes with small molecules enhances drug bioavailability. Cyclodextrin-containing polymers are particularly noted for their role in drug delivery, offering unique capabilities for delivering nucleic acids (Davis & Brewster, 2004).
Applications in Various Industries
Cyclodextrins have broad applications beyond pharmacy, extending to food, cosmetics, catalysis, chromatography, biotechnology, nanotechnology, and textiles. Their structure, featuring a hydrophobic cavity, enables them to form inclusion complexes with various molecules through host-guest interactions. This versatility has been the subject of fundamental studies and practical applications (Crini et al., 2018).
Cyclodextrin Functionalized Polymers
Cyclodextrin chemistry, including Cyclododecylmethanol derivatives, has opened numerous research areas, especially in polymer chemistry for drug delivery. Cyclodextrins are valued for their water solubility, non-toxic nature, and ease of functionalization, making them suitable for creating polymers with attached cyclodextrins for drug delivery applications (Zhou & Ritter, 2010).
Historical Overview and Development
Historically, Cyclodextrins have been essential in advancing chemistry, biology, health science, and agriculture. Their unique structure allows for the encapsulation of other compounds, leading to a multitude of applications across different industries. This includes their pivotal role in the development of the pharmaceutical, food, and textile industries (Morin-Crini et al., 2021).
Conservation and Restoration Applications
Cyclododecane, specifically, has been utilized as a temporary consolidant for weak or friable materials. Its application in both porous and nonporous substrates, particularly in the field of conservation and restoration of historical artifacts, demonstrates its versatility and effectiveness (Stein et al., 2000).
Cyclodextrin-Based Nanosponges
Cyclodextrin-based nanosponges are another area of application. These highly cross-linked polymers have been employed mainly in pharmaceutical applications as drug delivery systems. Their ability to respond to environmental stimuli like pH and temperature makes them especially useful in targeted drug delivery (Caldera et al., 2017).
Cyclodextrin in Drug Delivery Systems
Cyclodextrins are notable for their role in enhancing drug solubility, stability, and bioavailability. They form inclusion complexes with hydrophobic drugs and have been used in various novel drug delivery systems like liposomes and nanoparticles. This highlights their significance in the pharmaceutical industry (Challa et al., 2005).
properties
IUPAC Name |
cyclododecylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c14-12-13-10-8-6-4-2-1-3-5-7-9-11-13/h13-14H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYWAZNRRQRPNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172316 | |
Record name | Hydroxymethylcyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1892-12-2 | |
Record name | Cyclododecanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1892-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxymethylcyclododecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclododecanemethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydroxymethylcyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxymethylcyclododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why doesn't Cyclododecanemethanol exhibit anesthetic properties despite its structural similarity to anesthetic alcohols?
A1: Research suggests that Cyclododecanemethanol's lack of anesthetic activity stems from its inability to perturb lipid bilayers, a key characteristic of anesthetic agents []. While shorter-chain cycloalkanemethanols and n-alkanols effectively disorder lipid bilayers, leading to anesthesia, Cyclododecanemethanol and its longer-chain counterparts actually increase bilayer order, thus failing to induce anesthesia. This observation challenges the traditional view that anesthetic cutoff in alcohols is solely due to exceeding a critical molecular length for protein binding sites. Instead, it highlights the importance of lipid interactions and membrane disordering in anesthetic action.
Q2: How does the molecular volume of Cyclododecanemethanol relate to its inability to induce anesthesia?
A2: Studies comparing the anesthetic potency of various cycloalkanemethanols and n-alkanols have revealed a strong correlation between molecular volume and anesthetic cutoff []. Both classes of alcohols demonstrate a loss of anesthetic potency as their molecular volume increases. Notably, Cyclododecanemethanol, with its larger molecular volume, surpasses this threshold and shows no anesthetic effect, even at high concentrations. This suggests that a critical molecular volume is necessary for alcohols to effectively partition into and disrupt lipid membranes, a prerequisite for inducing anesthesia.
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